tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester
Overview
Description
Tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester is a complex organic synthesis compound with the molecular formula C14H21F2NO4 and a molecular weight of 305.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester typically involves multiple steps, starting with the reaction of difluorocyclohexylidene with tert-butoxycarbonylaminoacetic acid methyl ester under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
Boc-Difluoro-Valine:
Tert-Butyl Carbamate: Another compound with a similar tert-butoxycarbonyl group.
Uniqueness: Tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester is unique due to its difluorocyclohexylidene moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
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Properties
IUPAC Name |
methyl 2-(4,4-difluorocyclohexylidene)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-10(11(18)20-4)9-5-7-14(15,16)8-6-9/h5-8H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORXEDFYNYSASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C1CCC(CC1)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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